molecular formula C12H14BrClO B14606701 2-Bromo-1-(4-chlorophenyl)-3,3-dimethylbutan-1-one CAS No. 60851-33-4

2-Bromo-1-(4-chlorophenyl)-3,3-dimethylbutan-1-one

Cat. No.: B14606701
CAS No.: 60851-33-4
M. Wt: 289.59 g/mol
InChI Key: CXYGGAVYHFQAHV-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-chlorophenyl)-3,3-dimethylbutan-1-one is an organic compound that belongs to the class of alpha-bromoketones. This compound is characterized by the presence of a bromine atom at the alpha position relative to the ketone group, a chlorophenyl group, and two methyl groups on the butanone backbone. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-chlorophenyl)-3,3-dimethylbutan-1-one can be achieved through several methods. One common approach involves the bromination of 1-(4-chlorophenyl)-3,3-dimethylbutan-1-one using bromine or a brominating agent such as ammonium bromide and oxone . The reaction typically occurs in an organic solvent like dichloromethane under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and scaling up the production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-chlorophenyl)-3,3-dimethylbutan-1-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or alkoxides in polar aprotic solvents.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 1-(4-chlorophenyl)-3,3-dimethylbutan-1-ol.

    Oxidation: Formation of 1-(4-chlorophenyl)-3,3-dimethylbutanoic acid.

Scientific Research Applications

2-Bromo-1-(4-chlorophenyl)-3,3-dimethylbutan-1-one is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-chlorophenyl)-3,3-dimethylbutan-1-one involves its reactivity as an alpha-bromoketone. The bromine atom at the alpha position makes the compound highly reactive towards nucleophiles, facilitating nucleophilic substitution reactions. The ketone group can undergo reduction or oxidation, leading to various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(4-chlorophenyl)ethanone
  • 2-Bromo-1-(4-chlorophenyl)propan-1-one
  • 2-Bromo-4’-chloroacetophenone

Uniqueness

2-Bromo-1-(4-chlorophenyl)-3,3-dimethylbutan-1-one is unique due to the presence of two methyl groups on the butanone backbone, which can influence its reactivity and steric properties. This structural feature distinguishes it from other similar compounds and can affect its behavior in chemical reactions and applications .

Properties

CAS No.

60851-33-4

Molecular Formula

C12H14BrClO

Molecular Weight

289.59 g/mol

IUPAC Name

2-bromo-1-(4-chlorophenyl)-3,3-dimethylbutan-1-one

InChI

InChI=1S/C12H14BrClO/c1-12(2,3)11(13)10(15)8-4-6-9(14)7-5-8/h4-7,11H,1-3H3

InChI Key

CXYGGAVYHFQAHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(=O)C1=CC=C(C=C1)Cl)Br

Origin of Product

United States

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